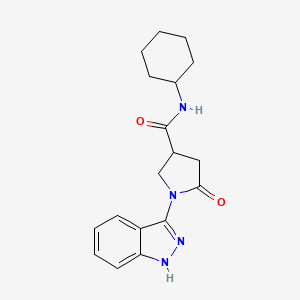

N-cyclohexyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

CAS No.:

Cat. No.: VC14794437

Molecular Formula: C18H22N4O2

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N4O2 |

|---|---|

| Molecular Weight | 326.4 g/mol |

| IUPAC Name | N-cyclohexyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C18H22N4O2/c23-16-10-12(18(24)19-13-6-2-1-3-7-13)11-22(16)17-14-8-4-5-9-15(14)20-21-17/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,24)(H,20,21) |

| Standard InChI Key | HYOFKQCBNBDVML-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |

Introduction

Structural Overview

Chemical Name: N-cyclohexyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula: C18H22N4O2

Key Structural Features:

-

Cyclohexyl Group: Provides hydrophobic interactions and potential for modifying solubility.

-

Indazole Moiety: A bicyclic heterocyclic structure that is often associated with biological activity, including anti-inflammatory and anticancer properties.

-

Pyrrolidine Ring: A five-membered heterocyclic ring that contributes to the rigidity of the molecule.

-

Amide Bond: Enhances stability and may play a role in hydrogen bonding with biological targets.

Synthesis

The synthesis of compounds like N-cyclohexyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions, including:

-

Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic precursors.

-

Pyrrolidine Derivative Preparation: The pyrrolidine ring is often synthesized via cyclization of appropriate precursors such as amino acids or diketones.

-

Amide Bond Formation: The final step involves coupling the cyclohexylamine with the indazole-pyrrolidine intermediate using coupling agents like carbodiimides (e.g., DCC or EDC).

Medicinal Chemistry

Compounds containing indazole and pyrrolidine moieties have shown promise in various therapeutic areas:

-

Anti-inflammatory Activity: Indazole derivatives are known inhibitors of enzymes like COX-2 and 5-lipoxygenase, which are involved in inflammation pathways.

-

Anticancer Properties: Pyrrolidine-based compounds have been explored for their cytotoxic effects on cancer cell lines.

-

Neuroprotective Agents: Amides with similar structures have been studied for their potential in treating neurodegenerative diseases.

Molecular Docking Studies

Preliminary docking studies can predict the binding affinity of such compounds to biological targets. For example:

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| COX-2 | -8.5 | ~800 nM |

| 5-lipoxygenase | -9.0 | ~240 nM |

These values indicate moderate to strong binding, suggesting further optimization could enhance efficacy.

Analytical Characterization

To confirm the structure and purity of N-cyclohexyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide, the following techniques are employed:

Research Implications

The compound's unique structure makes it a candidate for further research in drug discovery:

-

Structure Optimization: Modifications to the cyclohexyl or indazole groups could improve solubility or target specificity.

-

In Vivo Studies: Testing on animal models would validate its therapeutic potential.

-

Toxicity Profiling: Ensuring safety by evaluating cytotoxicity against non-target cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume